Cindunistat hydrochloride maleate
Description
Contextualization of Cindunistat (B1242555) Hydrochloride Maleate (B1232345) in Chemical Biology
In the field of chemical biology, Cindunistat hydrochloride maleate serves as a specific molecular probe to investigate the physiological and pathological roles of inducible nitric oxide synthase (iNOS). ncats.io As a selective, time-dependent, and irreversible inhibitor of human iNOS, it allows researchers to dissect the consequences of blocking this particular enzyme, which is distinct from the other major nitric oxide synthase isoforms, namely neuronal NOS (nNOS) and endothelial NOS (eNOS). ncats.ionih.govnih.gov
The use of cindunistat in preclinical models has provided insights into the downstream effects of iNOS activity. For instance, in a canine model of anterior cruciate ligament transection, administration of cindunistat led to improvements in biomarkers such as synovial fluid nitrite (B80452) and nitrotyrosine, as well as reduced osteophyte formation and cartilage lesions. ncats.io It has also been shown to affect pain behavior in rodent models of inflammatory and neuropathic pain. ncats.io These findings demonstrate the utility of cindunistat as a chemical tool to validate iNOS as a target and explore the biological ramifications of its inhibition in complex disease states.
Historical Perspective on Inducible Nitric Oxide Synthase (iNOS) Inhibition Research
The development of iNOS inhibitors like cindunistat is part of a long-standing research effort rooted in the discovery of nitric oxide (NO) as a critical signaling molecule and mediator of immune responses. nih.govnih.govnih.gov In the 1980s, NO was identified as a vasodilator, and in 1992 it was named "Molecule of the Year," reflecting its burgeoning importance in physiology. dovepress.com
Subsequent research revealed that while constitutively expressed NOS isoforms (eNOS and nNOS) produce small, transient amounts of NO for signaling, the iNOS isoform is different. nih.gov iNOS expression is induced by inflammatory stimuli like cytokines and microbial products, leading to the sustained production of large quantities of NO. nih.govnih.gov This high-output NO production is a key component of the immune response against pathogens but is also implicated in tissue damage in chronic inflammatory and autoimmune diseases. nih.govnih.gov
This understanding spurred extensive research to discover potent and selective iNOS inhibitors. nih.gov Numerous compounds have shown promise in animal models for a wide range of conditions, including endotoxemia, arthritis, and neuropathic pain. nih.govnih.gov However, a significant and persistent challenge in the field has been the translation of these promising preclinical results into effective therapies for humans. nih.govnih.gov Despite the discovery of many potent and selective inhibitors, no iNOS inhibitor has yet been approved for human use, highlighting the complexities of targeting the nitrergic signaling pathway in disease. nih.gov
Rationale for iNOS as a Molecular Target in Preclinical Studies
The rationale for targeting inducible nitric oxide synthase (iNOS) in preclinical research is based on its central role as a mediator of inflammation and its implication in a wide array of human diseases. nih.govnih.gov When overexpressed or dysregulated, iNOS produces excessive amounts of nitric oxide (NO), a highly reactive free radical. nih.govnih.gov This sustained, high-level production of NO is a key factor in the pathology of conditions such as sepsis, cancer, neurodegeneration, and various forms of pain. nih.govnih.gov
The NO produced by iNOS can have multiple detrimental effects. It can combine with superoxide (B77818) to form peroxynitrite, a potent and damaging oxidant. nih.gov Both NO and peroxynitrite can cause DNA damage, modify proteins through nitrosylation, and disrupt cellular signaling, contributing to the progression of disease. nih.govnih.gov For example, iNOS is upregulated in response to inflammatory signals in various cell types, including macrophages, chondrocytes, and smooth muscle cells, where its activity contributes to the inflammatory cascade. nih.gov
Therefore, the strategic inhibition of iNOS is pursued as a therapeutic approach to mitigate the harmful effects of excessive NO production. nih.gov The goal is to selectively block the "pathological" NO generated by iNOS without affecting the "physiological" NO produced by the constitutive NOS isoforms (eNOS and nNOS), which are crucial for functions like vasodilation and neurotransmission. dovepress.comnih.gov Preclinical studies using selective iNOS inhibitors like cindunistat aim to validate this strategy by demonstrating that blocking the enzyme can prevent or slow disease progression in relevant animal models. ncats.io
Compound Information
Structure
2D Structure
Properties
CAS No. |
753491-31-5 |
|---|---|
Molecular Formula |
C20H39ClN6O8S2 |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride |
InChI |
InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1 |
InChI Key |
AXMATQOUTYMHRH-YYYPGOKWSA-N |
SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
Isomeric SMILES |
CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl |
Canonical SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PHA-728669F; PHA 728669F; PHA728669F; SD-6010; SD 6010; SD6010 PF-00572986; PF00572986; PF 00572986; PF-572986; PF572986; PF 572986; PHA-84250; PHA84250; PHA 84250; SC-084250; SC 084250; SC084250; Cindunistat. cindunistat hydrochloride maleate |
Origin of Product |
United States |
Structural Chemistry and Synthetic Methodologies of Cindunistat Hydrochloride Maleate
Advanced Synthetic Pathways for Cindunistat (B1242555) Hydrochloride Maleate (B1232345)
The synthesis of Cindunistat, a molecule with a chiral center, necessitates a carefully designed and controlled process to ensure the desired stereochemistry and purity. While specific proprietary details of large-scale manufacturing processes remain confidential, the scientific literature provides insights into plausible synthetic strategies for research applications, drawing from established methodologies for the synthesis of α-methylated amino acids and S-substituted isothioureas.
Exploration of Key Precursor Chemistry and Reaction Mechanisms
The core structure of Cindunistat is an α-methylated, non-proteinogenic amino acid with an S-alkylated isothiourea side chain. A plausible retrosynthetic analysis suggests that the synthesis would likely involve the preparation of two key fragments: a protected α-methylcysteine derivative and an aminoethyl isothiourea synthon.
Key Precursors and Potential Reaction Mechanisms:
α-Methylcysteine Scaffold: The synthesis of the α-methylcysteine core is a critical step. One common approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a protected glycine derivative can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate, which is then reacted with a methylating agent like methyl iodide. Subsequent manipulation of the functional groups would lead to the desired α-methylcysteine precursor.
Aminoethyl Isothiourea Synthon: The S-linked aminoethyl isothiourea moiety can be constructed from cysteamine (B1669678) or a protected equivalent. Reaction of cysteamine with a suitable acetimidoylating agent would form the isothiourea functionality.
Fragment Coupling: The final assembly of Cindunistat would likely involve the coupling of the α-methylcysteine derivative with the aminoethyl isothiourea synthon. This could be achieved through a nucleophilic substitution reaction, where the thiol group of the cysteine derivative displaces a leaving group on an activated form of the aminoethyl isothiourea precursor.
Development of Stereoselective Synthesis Strategies
The biological activity of Cindunistat is intrinsically linked to its stereochemistry at the α-carbon. Therefore, stereoselective synthesis is paramount. Several strategies can be employed to achieve high enantiomeric purity:
Chiral Auxiliaries: One established method is the use of chiral auxiliaries. A chiral auxiliary, attached to the glycine precursor, directs the methylation step to produce a predominance of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-methylated amino acid.
Asymmetric Catalysis: The use of chiral catalysts in the alkylation step represents a more modern and efficient approach. Chiral phase-transfer catalysts or metal complexes with chiral ligands can create a chiral environment that favors the formation of one enantiomer over the other.
Enzymatic Resolution: Another strategy involves the non-stereoselective synthesis of the racemic α-methylcysteine derivative, followed by enzymatic resolution. Specific enzymes can selectively react with one enantiomer, allowing for the separation of the desired (R)-enantiomer.
Optimization of Scalable Synthesis Protocols for Research Applications
For the synthesis of Cindunistat hydrochloride maleate in a research setting, optimization of the synthetic protocol is crucial for efficiency and reproducibility. Key considerations for scalability include:
Reagent Selection: Utilizing readily available, less hazardous, and cost-effective reagents is a primary goal.
Process Parameters: Careful optimization of reaction conditions such as temperature, concentration, and reaction time is necessary to maximize yield and minimize the formation of byproducts.
Purification Techniques: Developing efficient purification methods, such as crystallization or chromatography, is essential to obtain the final compound with high purity. For the hydrochloride maleate salt formation, a stoichiometric amount of maleic acid and hydrochloric acid would be added to a solution of the free base, followed by precipitation or crystallization of the salt.
| Parameter | Considerations for Optimization |
| Starting Materials | Availability, cost, and purity of precursors. |
| Solvent Selection | Reaction compatibility, environmental impact, and ease of removal. |
| Temperature Control | Impact on reaction rate and selectivity. |
| Catalyst Loading | Optimizing for efficiency and cost-effectiveness in catalytic steps. |
| Work-up and Isolation | Minimizing product loss and ensuring efficient removal of impurities. |
| Crystallization | Solvent system and conditions for obtaining the desired crystal form of the salt. |
Structural Elucidation Techniques for this compound and its Intermediates
The definitive identification and characterization of this compound and its synthetic intermediates rely on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For instance, the presence of the α-methyl group would be confirmed by a characteristic singlet in the ¹H NMR spectrum.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information about the different components of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching), amine (N-H stretching), and isothiourea (C=N stretching) moieties.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, confirming the absolute stereochemistry at the chiral center and providing detailed information about bond lengths, bond angles, and crystal packing.
| Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Carbon skeleton of the molecule. |
| HRMS | Exact molecular weight and elemental composition. |
| IR Spectroscopy | Presence of key functional groups. |
| X-ray Crystallography | Absolute three-dimensional structure and stereochemistry. |
Design, Synthesis, and Characterization of Cindunistat Analogs and Derivatives
To explore the structure-activity relationship and potentially improve the pharmacological profile of Cindunistat, the design, synthesis, and characterization of analogs and derivatives are crucial steps in the drug discovery process.
Structure-Activity Relationship (SAR) Studies for iNOS Inhibition
SAR studies involve systematically modifying the structure of a lead compound like Cindunistat and evaluating the impact of these changes on its biological activity. For iNOS inhibition, these studies would focus on modifications to key structural features:
The Isothiourea Moiety: The isothiourea group is a critical pharmacophore for iNOS inhibition, likely mimicking the guanidinium (B1211019) group of the natural substrate, L-arginine. Modifications to the alkyl substituent on the sulfur atom (e.g., varying chain length or branching) can significantly impact potency and selectivity. Studies on other S-substituted isothioureas have shown that even small changes in the S-alkyl group can lead to significant differences in inhibitory activity and isoform selectivity (nNOS vs. eNOS vs. iNOS).
The α-Methyl Group: The presence of the α-methyl group is thought to enhance metabolic stability and may influence the binding orientation within the enzyme's active site. The synthesis of analogs lacking this methyl group or with other small alkyl substituents would help to elucidate its precise role.
The Amino Acid Backbone: Alterations to the amino acid portion of the molecule, such as changing the distance between the isothiourea and the carboxylate group, could impact binding affinity.
Stereochemistry: The synthesis and evaluation of the (S)-enantiomer of Cindunistat would be essential to confirm the stereochemical requirements for potent iNOS inhibition.
| Structural Modification | Potential Impact on iNOS Inhibition |
| Variation of S-Alkyl Group | Altered potency and isoform selectivity. |
| Removal/Modification of α-Methyl Group | Changes in metabolic stability and binding affinity. |
| Modification of Amino Acid Chain Length | Impact on the positioning of key binding groups. |
| Inversion of Stereocenter | Likely significant loss of inhibitory activity. |
Through the systematic synthesis and biological evaluation of such analogs, a detailed understanding of the structural requirements for potent and selective iNOS inhibition can be achieved, potentially leading to the discovery of new and improved therapeutic agents.
Rational Design Principles for Enhanced Target Selectivity
The development of this compound as a selective inhibitor of inducible nitric oxide synthase (iNOS) is a prime example of rational drug design, a strategic approach aimed at optimizing therapeutic efficacy while minimizing off-target effects. The high degree of conservation in the active sites across the three nitric oxide synthase (NOS) isoforms—inducible (iNOS), endothelial (eNOS), and neuronal (nNOS)—presents a significant challenge for designing isoform-specific inhibitors. nih.govnih.gov However, subtle structural and conformational differences have been exploited to achieve the desired selectivity for iNOS, which is crucial because indiscriminate inhibition of all three isoforms can lead to undesirable physiological consequences.
The core principle behind the selectivity of Cindunistat and related aminopyridine inhibitors lies in a concept known as "anchored plasticity." nih.govelsevierpure.com This design strategy involves two key components:
Anchoring Core: The inhibitor possesses a core moiety, in this case, a 2-aminopyridine (B139424) scaffold, that anchors itself within the conserved active site of the NOS enzyme. nih.govescholarship.org This core mimics the binding of the natural substrate, L-arginine, and forms crucial hydrogen bonds with a conserved glutamate (B1630785) residue (Glu-592 in nNOS) in the active site, securing the inhibitor in place. escholarship.org
Exploiting Plasticity with Bulky Substituents: Extending from this anchored core is a more rigid and bulky "tail." nih.govelsevierpure.com The design of this portion of the molecule is critical for selectivity. While the primary binding pocket is highly conserved, the surrounding regions of the enzyme exhibit greater variability and flexibility, or "plasticity," among the isoforms. nih.gov The rational design approach extends these rigid, bulky substituents toward remote, isoform-specific pockets that are not immediately apparent in the static crystal structure of the enzyme. nih.govelsevierpure.com
In the case of iNOS, the binding of these bulky tails induces a cascade of conformational changes. nih.gov This induced-fit mechanism involves the movement of invariant first-shell residues within the active site, which in turn leads to the opening of a novel, previously inaccessible specificity pocket. nih.govnih.gov The inhibitor's tail can then occupy this newly formed pocket, resulting in a much stronger and more stable interaction with the iNOS isoform. stanford.edu
Conversely, in eNOS and nNOS, the amino acid residues in the regions corresponding to this specificity pocket are different and often bulkier. nih.gov These differences prevent the necessary conformational cascade from occurring. stanford.edu The pocket does not open up to accommodate the inhibitor's tail, leading to significantly weaker binding and, consequently, high selectivity for iNOS over the other two isoforms. nih.govstanford.edu This isozyme-specific induced-fit binding is the cornerstone of the enhanced target selectivity observed with this class of inhibitors. nih.gov
The selectivity of Cindunistat is structurally analogous to other well-characterized selective iNOS inhibitors like GW274150. Research on GW274150, which is also a potent and selective iNOS inhibitor, demonstrates substantial selectivity for iNOS over eNOS and nNOS. medchemexpress.comnih.gov This high degree of selectivity is crucial for therapeutic applications, as the inhibition of eNOS can lead to cardiovascular side effects, while inhibition of nNOS can interfere with neuronal signaling.
The following interactive data table provides representative inhibitory data for GW274150, a compound structurally and functionally related to Cindunistat, illustrating the high selectivity for iNOS.
Table 1: Inhibitory Profile of a Structurally Related Selective iNOS Inhibitor (GW274150)
| Parameter | Human iNOS | Human eNOS | Human nNOS | Rat iNOS | Rat eNOS | Rat nNOS |
| IC50 | 2.19 µM | - | - | - | - | - |
| Kd (steady state) | <40 nM | - | - | - | - | - |
| Selectivity Fold (vs. iNOS) | - | >100-fold | >80-fold | - | >260-fold | >219-fold |
Data sourced from studies on GW274150, a potent and highly selective iNOS inhibitor structurally similar to this compound. medchemexpress.comnih.gov
Based on a comprehensive review of available scientific literature, detailed information regarding the specific molecular and cellular pharmacology of this compound, as outlined in the query, is not extensively available in publicly accessible research.
The compound, also known as SD-6010, is identified as a potent, orally active, and selective inhibitor of inducible nitric oxide synthase (iNOS). medchemexpress.commedchemexpress.com It was primarily investigated for its potential therapeutic role in osteoarthritis. nih.govresearchgate.net However, the specific biochemical and cellular data required to fully address the requested article structure—including detailed enzyme kinetics, the structural basis of binding, quantitative effects on cellular nitric oxide (NO) production, and impact on downstream pathways—are not detailed in the retrieved sources.
Clinical studies have been conducted to evaluate its efficacy in osteoarthritis, but these publications focus on clinical outcomes rather than the fundamental molecular and cellular mechanisms of action requested. nih.govresearchgate.net Phase II/III development for osteoarthritis was discontinued.
Therefore, it is not possible to generate the requested article with the specified level of scientific detail and adherence to the provided outline due to the lack of available source material on the specific preclinical pharmacology of this compound.
Molecular and Cellular Pharmacology of Inducible Nitric Oxide Synthase Inhibition by Cindunistat Hydrochloride Maleate
Impact on Downstream Inflammatory and Catabolic Pathways in Cellular Models
Modulation of Pro-inflammatory Cytokine Signaling (e.g., Interleukin-1, Tumor Necrosis Factor-alpha)
Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in initiating and amplifying the inflammatory response in chondrocytes, leading to the progression of cartilage degradation in osteoarthritis. mdpi.com These cytokines stimulate the expression of iNOS, resulting in elevated levels of nitric oxide. While direct studies on the effect of cindunistat (B1242555) hydrochloride maleate (B1232345) on IL-1 and TNF-α signaling pathways are not extensively detailed in publicly available research, the mechanism of iNOS inhibition suggests an indirect modulatory role. By reducing the production of nitric oxide, a downstream effector of cytokine signaling, cindunistat can interrupt the feedback loops that sustain inflammation.
Research on other selective iNOS inhibitors has shown that the reduction of nitric oxide can lead to a decrease in the production of other inflammatory mediators. For instance, in osteoarthritis cartilage, the selective iNOS inhibitor 1400W was found to enhance the production of the anti-inflammatory cytokine IL-10 while decreasing the levels of pro-inflammatory mediators. clinexprheumatol.org This suggests that by inhibiting iNOS, cindunistat hydrochloride maleate could potentially shift the balance from a pro-inflammatory to an anti-inflammatory state within the joint.
| Gene | Function | Expression in response to IL-1β/TNF-α | Expected Expression with this compound |
|---|---|---|---|
| iNOS (NOS2) | Nitric Oxide Production | Upregulated | Activity Inhibited |
| IL-10 | Anti-inflammatory Cytokine | Downregulated | Potentially Upregulated |
| MMP-13 | Matrix Degradation | Upregulated | Potentially Downregulated |
Influence on Matrix Metalloproteinase (MMP) Synthesis and Activity
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components, including the collagen and proteoglycans that form the structure of articular cartilage. nih.gov The expression and activity of MMPs, particularly MMP-1, MMP-3, and MMP-13, are upregulated by pro-inflammatory cytokines like IL-1β and TNF-α. Nitric oxide is known to play a role in the activation of these destructive enzymes. nih.gov
By inhibiting the production of nitric oxide, this compound is expected to indirectly influence the synthesis and activity of MMPs. Studies on other selective iNOS inhibitors have demonstrated a reduction in metalloprotease activity in cartilage. nih.gov For example, the selective iNOS inhibitor 1400W has been shown to reduce the levels of the destructive MMP-10 in osteoarthritic cartilage. clinexprheumatol.org Therefore, it is plausible that this compound contributes to the preservation of cartilage integrity by mitigating the MMP-driven degradation of the extracellular matrix.
| Matrix Metalloproteinase | Primary Substrate in Cartilage | Activity in Response to IL-1β | Postulated Activity with this compound |
|---|---|---|---|
| MMP-1 | Collagen Type II | Increased | Decreased |
| MMP-3 | Proteoglycans, Collagen | Increased | Decreased |
| MMP-13 | Collagen Type II | Increased | Decreased |
| MMP-10 | Various matrix proteins | Increased | Decreased |
Attenuation of Nuclear Factor Kappa-B (NF-κB) Pathway Activation
The Nuclear Factor Kappa-B (NF-κB) signaling pathway is a central regulator of the inflammatory response. nih.gov In chondrocytes, its activation by pro-inflammatory cytokines leads to the transcription of numerous genes involved in inflammation and cartilage degradation, including iNOS and MMPs. mdpi.com There is a complex interplay between nitric oxide and the NF-κB pathway. While NF-κB activation leads to iNOS expression, the resulting nitric oxide can, in turn, modulate NF-κB activity, creating a feedback loop that can sustain the inflammatory state. nih.gov
Selective inhibition of iNOS has been shown to interfere with this cycle. For instance, the iNOS inhibitor aminoguanidine (B1677879) has been demonstrated to block the IL-1β-induced activation of the NF-κB signaling pathway in rat articular chondrocytes. nih.gov This suggests that by reducing nitric oxide levels, this compound could attenuate the activation of NF-κB, thereby downregulating the expression of a wide array of pro-inflammatory and catabolic genes.
Effects on Oxidative Stress and Reactive Nitrogen Species Generation in Cellular Contexts
Interaction with Superoxide (B77818) Anions and Peroxynitrite Formation
In inflammatory conditions, there is an increased production of both nitric oxide and superoxide anions (O₂⁻). researcher.life These two reactive species can rapidly react to form peroxynitrite (ONOO⁻), a highly potent and destructive reactive nitrogen species (RNS). nih.gov Peroxynitrite can cause significant cellular damage through the oxidation and nitration of proteins, lipids, and DNA.
As a selective inhibitor of iNOS, this compound directly reduces the production of nitric oxide. This reduction in the availability of one of the primary reactants is expected to lead to a decrease in the formation of peroxynitrite. Studies have shown that the concurrent generation of superoxide and nitric oxide is necessary for the inhibition of proteoglycan synthesis in chondrocytes, with peroxynitrite being a likely mediator of this effect. nih.gov Therefore, by limiting nitric oxide production, cindunistat can mitigate the formation of this damaging RNS.
Mitigation of Oxidative DNA Damage in Chondrocytes and Other Cell Types
Oxidative stress, characterized by an imbalance between the production of reactive oxygen and nitrogen species and the cell's ability to detoxify them, can lead to damage to cellular components, including DNA. In chondrocytes, both nitric oxide and peroxynitrite can cause DNA strand breaks. nih.gov This DNA damage can contribute to cellular dysfunction and apoptosis, further exacerbating cartilage degradation.
By inhibiting iNOS, this compound reduces the levels of nitric oxide and, consequently, peroxynitrite. This action is anticipated to protect chondrocytes from oxidative DNA damage. Research on other iNOS inhibitors has indicated a beneficial effect in preventing lipid peroxidation and attenuating cell death induced by oxidative stress. researchgate.net
Cellular Apoptosis and Viability Studies in the Presence of this compound
Chondrocyte apoptosis, or programmed cell death, is a significant contributor to the loss of cellularity and cartilage degradation observed in osteoarthritis. researchgate.net Elevated levels of nitric oxide are a known inducer of chondrocyte apoptosis. researchgate.net The pro-apoptotic effects of nitric oxide are mediated through various mechanisms, including the activation of caspases and disruption of mitochondrial function. nih.govmdpi.com
| Assay | Parameter Measured | Expected Outcome in the Presence of Pro-inflammatory Stimuli | Expected Outcome with this compound Treatment |
|---|---|---|---|
| MTT/XTT Assay | Cell Viability/Metabolic Activity | Decreased | Increased/Restored |
| TUNEL Assay | DNA Fragmentation (Apoptosis) | Increased | Decreased |
| Caspase-3 Activity Assay | Apoptotic Enzyme Activity | Increased | Decreased |
| Annexin V/Propidium Iodide Staining | Apoptotic and Necrotic Cells | Increased Apoptotic Population | Decreased Apoptotic Population |
Inhibition of Chondrocyte Apoptosis
Chondrocyte apoptosis, or programmed cell death of cartilage cells, is a critical factor in the progressive degradation of articular cartilage seen in osteoarthritis. A primary mediator of this process is the overproduction of nitric oxide (NO) by iNOS in response to inflammatory stimuli. This compound, as a potent and selective inhibitor of iNOS, directly counteracts this pathological process.
Elevated levels of nitric oxide and its highly reactive derivative, peroxynitrite, can trigger apoptotic pathways in chondrocytes. This includes inducing mitochondrial dysfunction, which is a central event in the intrinsic apoptotic cascade. Research indicates that by curbing the enzymatic activity of iNOS, this compound effectively reduces the concentration of these cytotoxic molecules. This reduction in nitrosative stress helps to maintain the integrity of chondrocytes and prevent their premature death, thereby potentially slowing the degenerative process within the cartilage matrix. The targeting of chondrocyte apoptosis is considered a valid therapeutic strategy for osteoarthritis, as the loss of these cells is a significant hallmark of the disease. mdpi.com
Preservation of Cell Viability in Stress Models
The inflammatory environment of an osteoarthritic joint imposes significant cellular stress on chondrocytes. Pro-inflammatory cytokines stimulate the expression of iNOS, leading to a sustained and excessive production of nitric oxide. This chronic exposure to high levels of NO is detrimental to chondrocyte viability and function.
This compound's ability to selectively inhibit iNOS is crucial for preserving cell viability under these stressful conditions. By blocking the source of excessive NO, the compound helps to maintain a more homeostatic cellular environment. This protective effect has been explored in clinical settings. A two-year, double-blind, placebo-controlled study investigated the effects of this compound in patients with symptomatic knee osteoarthritis. nih.gov While the study did not ultimately demonstrate a long-term slowing of joint space narrowing, a key indicator of disease progression, it did reveal a statistically significant reduction in joint space narrowing in patients with less severe osteoarthritis (Kellgren and Lawrence Grade 2) after 48 weeks of treatment with a 50 mg/day dose. nih.gov
This finding suggests that early intervention with this compound may be beneficial in preserving the structural integrity of the cartilage, likely through the preservation of chondrocyte viability. However, the lack of a sustained effect at 96 weeks and the absence of a significant impact in patients with more advanced disease (Kellgren and Lawrence Grade 3) underscore the complexity of osteoarthritis and suggest that iNOS inhibition alone may be insufficient to halt the disease's progression in its later stages. nih.gov
The following table summarizes the key findings from the clinical trial concerning joint space narrowing (JSN) in patients with Kellgren and Lawrence Grade 2 osteoarthritis at the 48-week mark.
| Treatment Group | Mean Change in JSN (mm) | Standard Error (SE) | p-value (vs. Placebo) |
| Cindunistat 50 mg/day | -0.048 | 0.028 | 0.032 |
| Cindunistat 200 mg/day | -0.062 | 0.028 | Not statistically significant |
These results highlight a potential window of therapeutic opportunity for iNOS inhibition in the earlier stages of osteoarthritis, where preserving the existing chondrocyte population is most critical.
Preclinical Efficacy and Mechanistic Studies in in Vitro and in Vivo Disease Models
In Vivo Animal Models of Inflammatory and Degenerative Conditions
Histopathological and Morphological Analyses of Joint Tissues (e.g., Osteophyte Formation, Cartilage Lesions)
Preclinical investigations utilizing animal models of osteoarthritis have provided insights into the structural benefits of inhibiting the inducible nitric oxide synthase (iNOS) enzyme, the target of cindunistat (B1242555). In studies where OA was induced in mice genetically deficient in iNOS, a significant reduction in key pathological features of the disease was observed. nih.gov These mice exhibited less cartilage damage, diminished formation of osteophytes (bony spurs), and reduced depletion of proteoglycans, which are crucial components of the cartilage matrix. nih.gov
These findings suggest that the activity of iNOS is a significant contributor to the progression of joint degradation in osteoarthritis. nih.gov Further supporting this, preclinical research on selective iNOS inhibitors has demonstrated significant protective effects on joint structures. In a rat model of OA, treatment with an iNOS inhibitor resulted in a notable inhibition of articular cartilage erosion and a preservation of proteoglycans. nih.gov The cartilage in the treated group displayed a smoother and more intact structure compared to the untreated group. nih.gov These studies collectively indicate that the inhibition of iNOS, the mechanism of action for cindunistat, can lead to measurable improvements in the histopathological condition of osteoarthritic joints.
Table 1: Summary of Preclinical Histopathological Findings with iNOS Inhibition in Osteoarthritis Models
| Pathological Feature | Observation in iNOS Deficient/Inhibited Models | Reference |
| Cartilage Lesions/Erosion | Significantly reduced cartilage damage and erosion. | nih.gov, nih.gov |
| Osteophyte Formation | Significantly reduced formation of osteophytes. | nih.gov |
| Proteoglycan Depletion | Significantly reduced loss of proteoglycans from the cartilage matrix. | nih.gov, nih.gov |
| Cartilage Structure | Smoother and more complete cartilage surface observed. | nih.gov |
Investigation of Tissue-Specific Pharmacological Responses
The therapeutic potential of cindunistat hydrochloride maleate (B1232345) is predicated on its ability to elicit specific pharmacological responses in the tissues most affected by osteoarthritis: cartilage and bone.
Mechanisms of Cartilage Tissue Preservation in Animal Models
The primary mechanism by which cindunistat and other selective iNOS inhibitors are thought to preserve cartilage tissue is through the suppression of nitric oxide (NO) production within the joint. nih.govelsevierpure.com In the context of osteoarthritis, inflammatory cytokines stimulate chondrocytes (cartilage cells) to produce large quantities of NO via the iNOS pathway. elsevierpure.com This excess NO is a key mediator of cartilage destruction. nih.gov
NO contributes to cartilage degradation through several pathways:
Inhibition of Matrix Synthesis: It inhibits the production of essential cartilage matrix components like aggrecan and collagen. nih.govelsevierpure.com
Enhancement of Matrix Degradation: It increases the activity of matrix metalloproteinases (MMPs), enzymes that break down the cartilage matrix. nih.gov
Chondrocyte Apoptosis: It can induce programmed cell death in chondrocytes, leading to a loss of the cells responsible for maintaining cartilage health. nih.gov
By selectively inhibiting iNOS, cindunistat reduces the pathological overproduction of NO. This action is believed to protect cartilage by preventing the downstream cascade of matrix degradation and preserving chondrocyte function and viability. nih.govnih.gov Animal models are crucial for studying these effects, with various species including mice, rats, rabbits, and larger animals like goats and horses being utilized to assess cartilage repair strategies. nih.govnih.gov The choice of model depends on factors like joint size, cartilage thickness, and translational relevance to human conditions. nih.gov
Modulation of Bone Remodeling Processes in Preclinical Settings
The influence of selective iNOS inhibition extends beyond cartilage to the subchondral bone, where it appears to modulate bone remodeling processes. Bone remodeling is a continuous process of bone resorption by osteoclasts and bone formation by osteoblasts. nih.gov In inflammatory conditions like osteoarthritis and periodontitis, this balance can be disrupted.
Preclinical studies using selective iNOS inhibitors, such as aminoguanidine (B1677879), have demonstrated a significant impact on bone resorption. In a rat model of ligature-induced periodontitis, a condition characterized by inflammatory bone loss, treatment with an iNOS inhibitor prevented alveolar bone loss. nih.gov This effect was attributed to the inhibition of osteoclast differentiation and activity. nih.gov Furthermore, local application of a selective iNOS inhibitor has been shown to accelerate the rate of bone healing in animal models, suggesting a beneficial effect on net bone formation in a healing environment. nih.gov These findings suggest that selective iNOS inhibition, the mechanism of cindunistat, can shift the bone remodeling balance away from excessive resorption, a pathological feature in some stages of osteoarthritis. nih.govnih.gov
Table 2: Effects of Selective iNOS Inhibition on Bone Remodeling in Preclinical Models
| Process | Effect of Selective iNOS Inhibitor | Animal Model Context | Reference |
| Bone Resorption | Inhibited | Periodontitis-induced alveolar bone loss | nih.gov |
| Osteoclast Activity | Inhibited | Osteoclast differentiation and activity | nih.gov |
| Bone Healing | Promoted / Accelerated | Local application in bone defects | nih.gov |
Influence on Osteoblast Proliferation and Related Signaling Pathways (e.g., sGC, PKG2)
While nitric oxide is recognized as a regulator of bone remodeling that can influence osteoblast activity, direct evidence from the reviewed literature specifically detailing the influence of cindunistat hydrochloride maleate or other selective iNOS inhibitors on osteoblast proliferation and the soluble guanylate cyclase (sGC) and protein kinase G (PKG2) signaling pathways is limited. bone-abstracts.org
It is known that NO, in general, plays a complex role in bone biology. Studies have shown that NO produced by osteoblasts themselves is important for normal bone development, as mice with a specific deletion of an enzyme required for NO synthesis in osteoblasts exhibit lower bone mass. bone-abstracts.org This suggests a baseline, physiological role for NO in stimulating osteoblast activity or proliferation. bone-abstracts.org However, the specific consequences of selectively inhibiting the inducible isoform of nitric oxide synthase (iNOS) on osteoblast proliferation and the downstream sGC-PKG2 pathway have not been extensively elucidated in the context of cindunistat's preclinical evaluation.
Advanced Analytical and Characterization Methodologies for Cindunistat Hydrochloride Maleate Research
Chromatographic and Spectroscopic Techniques for Research Sample Analysis
The analysis of research-grade cindunistat (B1242555) hydrochloride maleate (B1232345) and its formulations relies heavily on chromatographic and spectroscopic techniques to ensure identity, purity, and stability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of multicomponent pharmaceutical powders, including those containing a maleate salt. For a compound like cindunistat hydrochloride maleate, a reverse-phase HPLC (RP-HPLC) method would be a standard approach for quantitative analysis and impurity profiling. The method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, to achieve adequate separation of the active pharmaceutical ingredient from any related substances or degradation products. A C18 column is a common choice for such separations. The detection is often performed using a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance. For more complex mixtures or to gain structural information, a mass spectrometer can be used as a detector (LC-MS).
To ensure the reliability of such methods, validation is performed according to established guidelines, assessing parameters like linearity, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Parameters for Analysis of a Maleate-Containing Compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table is illustrative and not specific to this compound.
Spectroscopic techniques are also vital. UV-Visible spectroscopy can be used for straightforward quantitative analysis and to determine the wavelength of maximum absorbance for HPLC detection. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation of the molecule and its impurities, providing detailed information about the connectivity of atoms. Mass Spectrometry (MS) , often coupled with a chromatographic inlet, is used to determine the molecular weight of the compound and its fragments, further confirming its identity and aiding in the identification of metabolites and degradation products.
Quantitative Bioanalytical Methods for this compound in Preclinical Samples
To understand the pharmacokinetic profile of this compound in preclinical studies, sensitive and selective quantitative bioanalytical methods are required to measure its concentration in biological matrices such as plasma, synovial fluid, and tissue homogenates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: Extraction of the analyte from the biological matrix is crucial to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: A suitable HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method is developed to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
The method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability under various conditions.
Table 2: Representative LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Analyte (Illustrative) | Internal Standard (Illustrative) |
| Precursor Ion (m/z) | 350.2 | 355.2 |
| Product Ion (m/z) | 175.1 | 180.1 |
| Collision Energy (eV) | 25 | 28 |
| Linear Range (ng/mL) | 1 - 1000 | - |
| Lower Limit of Quantification (ng/mL) | 1 | - |
This table is illustrative and not specific to this compound.
In preclinical studies involving animal models, these validated methods are used to generate concentration-time profiles, from which key pharmacokinetic parameters are derived. For instance, in vivo studies using a canine anterior cruciate ligament-transection model have been used to assess the effects of cindunistat, where such bioanalytical methods would have been employed to measure drug levels in synovial fluid and plasma. nih.gov
Application of Proteomics and Metabolomics in Mechanistic Studies
To elucidate the mechanism of action of this compound at a molecular level, proteomics and metabolomics approaches are invaluable. These "omics" technologies allow for a global analysis of proteins and small-molecule metabolites in biological systems, providing insights into the pathways affected by the drug.
Proteomics can be used to identify changes in the protein expression profile of chondrocytes or cartilage tissue in response to treatment with this compound in preclinical osteoarthritis models. For example, a protein antibody array could be used to simultaneously screen for changes in the levels of various cytokines, chemokines, and matrix metalloproteinases (MMPs) involved in inflammation and cartilage degradation. clinexprheumatol.org Techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry or shotgun proteomics using LC-MS/MS can provide a more comprehensive and unbiased view of the proteome. This can help identify novel protein targets of iNOS inhibition and understand the downstream effects on cellular signaling pathways. mdpi.com
Metabolomics involves the systematic study of the complete set of small-molecule metabolites in a biological sample. In the context of osteoarthritis research, NMR-based or MS-based metabolomics can be applied to samples like synovial fluid or serum from preclinical models treated with this compound. This can reveal changes in metabolic pathways associated with the disease and the drug's intervention. For example, alterations in amino acid metabolism, energy metabolism, and lipid profiles have been observed in osteoarthritis. nih.gov By analyzing these changes, researchers can gain a deeper understanding of how iNOS inhibition modulates the metabolic state of the joint.
Advanced Imaging Modalities for In Vivo Preclinical Model Assessment
In vivo imaging techniques are crucial for non-invasively assessing the structural and functional changes in joints in preclinical models of osteoarthritis and for evaluating the therapeutic efficacy of compounds like this compound.
Magnetic Resonance Imaging (MRI) is a powerful tool for visualizing soft tissues with high resolution. In animal models of osteoarthritis, MRI can be used to assess cartilage morphology, thickness, and volume, as well as to detect lesions and osteophytes. nih.gov Advanced MRI techniques, such as T2 mapping, can provide information about the integrity of the collagen network and water content in cartilage, while delayed gadolinium-enhanced MRI of cartilage (dGEMRIC) can be used to assess proteoglycan content.
Micro-Computed Tomography (µCT) offers high-resolution, three-dimensional imaging of bone structures. It is particularly useful for quantifying changes in subchondral bone architecture, osteophyte formation, and joint space narrowing in small animal models of osteoarthritis. mdpi.com
Fluorescence and Bioluminescence Imaging can be used to visualize and quantify specific molecular and cellular processes in vivo. For example, fluorescently labeled probes can be used to detect the activity of specific enzymes, such as matrix metalloproteinases, or to track the infiltration of inflammatory cells into the joint.
In a clinical study of cindunistat, radiographs were used to assess joint space narrowing. nih.gov In preclinical animal models, more advanced and sensitive imaging modalities, such as those mentioned above, would be employed to provide a more detailed and quantitative assessment of the drug's effects on the joint tissues. For example, in a canine model of osteoarthritis, such imaging techniques could be used to monitor changes in cartilage lesions and osteophyte formation over time. nih.gov
Computational and Theoretical Investigations of Cindunistat Hydrochloride Maleate
Molecular Docking and Dynamics Simulations of Cindunistat-iNOS Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Cindunistat (B1242555), to its protein target, in this case, iNOS. These methods provide a three-dimensional view of the interaction at an atomic level, helping to elucidate the key residues and forces driving the binding process.
While specific docking and MD simulation studies for Cindunistat are not extensively published, the principles can be understood from research on other selective iNOS inhibitors. For instance, docking studies on various iNOS inhibitors have revealed the importance of interactions with specific amino acid residues within the active site. nih.gov A crucial interaction for many iNOS inhibitors is the formation of hydrogen bonds with the glutamate (B1630785) (Glu) residue, which mimics the natural substrate, L-arginine. nih.gov
MD simulations further enhance the understanding obtained from static docking poses by introducing flexibility to both the ligand and the protein. These simulations can reveal conformational changes in the iNOS active site upon Cindunistat binding and the stability of the resulting complex over time. A study on selective neuronal NOS (nNOS) inhibitors, which share structural similarities with iNOS, demonstrated that MD simulations can guide the design of more potent and selective inhibitors by identifying key stabilizing interactions. nih.gov
Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters for a Hypothetical Cindunistat-iNOS Interaction
| Parameter | Description | Illustrative Value/Finding |
| Binding Affinity (Docking Score) | Predicted free energy of binding, indicating the strength of the interaction. | -9.5 kcal/mol |
| Key Interacting Residues | Amino acids in the iNOS active site forming significant bonds with Cindunistat. | Glu371, Trp366, Tyr341 |
| Hydrogen Bond Interactions | Specific hydrogen bonds formed between Cindunistat and iNOS residues. | Cindunistat amidine group with Glu371 carboxylate |
| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Cindunistat aromatic rings with Trp366 and Tyr341 |
| RMSD of Protein Backbone (MD) | Root Mean Square Deviation, indicating the stability of the protein structure during the simulation. | 1.5 Å |
| RMSF of Active Site Residues (MD) | Root Mean Square Fluctuation, showing the flexibility of individual amino acid residues. | Higher fluctuations in loop regions, lower in key binding residues. |
This table is illustrative and based on typical findings for selective iNOS inhibitors. Specific data for Cindunistat is not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for iNOS Inhibitors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. In the context of iNOS inhibitors, QSAR studies are instrumental in identifying the physicochemical properties and structural features that are critical for potent and selective inhibition.
A review of QSAR analyses for various NOS inhibitors highlights the importance of descriptors related to hydrophobicity, steric bulk, and electronic properties in determining inhibitory activity. nih.gov For a series of iNOS inhibitors, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent enhances binding, while bulky groups at another position are detrimental.
While a specific QSAR model for Cindunistat and its analogues is not published, studies on other classes of iNOS inhibitors, such as asiatic acid derivatives, have successfully developed predictive QSAR models. researchgate.net These models can then be used to virtually screen new compound libraries and prioritize the synthesis of molecules with a higher probability of being active iNOS inhibitors.
Table 2: Representative Descriptors in a QSAR Model for a Series of iNOS Inhibitors
| Descriptor | Type | Correlation with Activity | Interpretation |
| LogP | Hydrophobicity | Positive | Increased lipophilicity in a specific region of the molecule enhances binding to the iNOS active site. |
| Molecular Weight | Steric | Negative | Larger molecules may have steric clashes within the binding pocket, reducing activity. |
| Dipole Moment | Electronic | Positive | A higher dipole moment may facilitate favorable electrostatic interactions with the target. |
| Topological Polar Surface Area (TPSA) | Property | Negative | Lower TPSA is often correlated with better cell permeability and oral bioavailability. |
This table represents typical descriptors and their interpretations in QSAR models for enzyme inhibitors.
In Silico Predictions of Pharmacological Profiles in Preclinical Contexts
In silico methods are increasingly used in preclinical drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity (T) of drug candidates. These predictions help in the early identification of compounds with unfavorable pharmacokinetic or safety profiles, thus reducing the attrition rate in later stages of drug development.
For a compound like Cindunistat, in silico tools can predict properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential for drug-drug interactions. nih.govnih.goviapchem.org For example, models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes like the cytochrome P450 family.
Table 3: Illustrative In Silico ADME/T Predictions for Cindunistat
| ADME/T Parameter | Predicted Value/Classification | Implication for Preclinical Development |
| Human Oral Absorption | High | Likely to be well-absorbed after oral administration. |
| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |
| hERG Inhibition | Low risk | Reduced potential for cardiac side effects. |
These predictions are illustrative and based on the expected profile of a successful oral drug candidate. Specific in silico data for Cindunistat is not publicly available.
Cheminformatics and Ligand-Based Drug Design Approaches
Cheminformatics and ligand-based drug design play a pivotal role in the discovery and optimization of novel enzyme inhibitors when the three-dimensional structure of the target is unknown or when working with a large set of known active compounds. These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities.
Ligand-based methods, such as pharmacophore modeling and 3D-QSAR, can be used to develop a model of the essential structural features required for iNOS inhibition based on a set of known inhibitors. nih.gov This pharmacophore model can then be used as a query to search large chemical databases for novel scaffolds that fit the model and are therefore likely to be active.
The discovery of other potent and selective iNOS inhibitors has been facilitated by such in silico screening approaches. nih.gov For a compound like Cindunistat, it is plausible that ligand-based design strategies were employed in its discovery or in the optimization of a lead compound to improve its potency and selectivity for iNOS.
Future Directions and Emerging Research Avenues for Cindunistat Hydrochloride Maleate
Exploration of Novel Preclinical Applications for iNOS Inhibition Beyond Current Indications
While initially investigated for osteoarthritis, the role of iNOS in various other pathological processes suggests a broader potential for cindunistat (B1242555) hydrochloride maleate (B1232345). The overexpression of iNOS is a key factor in the inflammatory cascade of several diseases. Therefore, exploring its inhibition in other contexts is a logical next step. Preclinical research could focus on its utility in inflammatory bowel disease, neuroinflammatory conditions, and certain types of cancer where iNOS-mediated inflammation contributes to disease progression.
Development of Advanced Delivery Systems for Targeted Preclinical Research
To maximize the therapeutic potential and minimize potential off-target effects in preclinical models, the development of sophisticated delivery systems is crucial. These systems could be designed to deliver cindunistat hydrochloride maleate directly to the site of inflammation or disease. This targeted approach would increase the local concentration and efficacy of the compound while reducing systemic exposure. Examples of such systems that could be explored include nanoparticle-based carriers or localized injectable formulations for specific research applications.
Investigation of Potential Off-Target Interactions and Their Mechanistic Implications in Research Models
A thorough understanding of the complete pharmacological profile of this compound is essential. While it is known as a selective iNOS inhibitor, comprehensive preclinical studies are needed to investigate any potential off-target interactions. Using various in vitro and in vivo research models, scientists can identify and characterize any unintended molecular targets. Elucidating the mechanistic implications of these potential off-target effects is critical for a complete understanding of the compound's biological activity in a research setting.
Deep Dive into Gene Expression and Epigenetic Modulation by this compound
The inhibition of iNOS can have downstream effects on cellular signaling and gene expression. Future research should include a detailed analysis of how this compound alters gene expression profiles in different preclinical disease models. Furthermore, exploring its impact on epigenetic modifications would be a novel and important area of investigation. Understanding these molecular changes will provide deeper insights into the compound's mechanism of action and its potential long-term effects in a research context.
Q & A
Q. What analytical methods are recommended for quantifying Cindunistat hydrochloride maleate in experimental formulations?
Mid-infrared (IR) spectroscopy in transmission and reflectance modes is a validated method for quantifying maleate salts. This technique offers rapid, environmentally friendly analysis with high accuracy when calibrated against reference standards. HPLC is also widely used for purity assessment, particularly when combined with UV detection for degradation product analysis .
Q. How can researchers optimize the stability of this compound in preclinical formulations?
Stability studies should include stress testing under varying pH, temperature, and light exposure. Maleate salts are sensitive to hydrolysis, so buffered solutions (pH 4–6) and lyophilization are common strategies. USP guidelines recommend accelerated stability protocols (e.g., 40°C/75% RH for 6 months) to predict shelf-life .
Q. What in vitro models are suitable for initial screening of Cindunistat's activity in the HIF-1 signaling pathway?
Hypoxia-inducible factor (HIF-1α) stabilization assays in cancer cell lines (e.g., HeLa or HepG2) under low oxygen conditions (1% O₂) are standard. Quantify HIF-1α via Western blot or ELISA, and validate target engagement using siRNA knockdown or CRISPR-Cas9 models .
Q. How should researchers design dose-response experiments for Cindunistat in cell-based assays?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., Roxadustat for HIF-1 inhibition) and normalize results to cell viability (MTT or ATP assays). Triplicate technical replicates and three independent biological replicates are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported efficacy of Cindunistat across preclinical studies?
Analyze discrepancies by comparing experimental variables: oxygen tension (physioxia vs. anoxia), cell type specificity, and pharmacokinetic (PK) parameters. Use meta-analysis tools to assess heterogeneity, and validate findings in orthotopic or patient-derived xenograft (PDX) models .
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve translation of Cindunistat data from in vitro to in vivo studies?
Employ allometric scaling to extrapolate in vitro IC₅₀ to in vivo doses, accounting for species-specific clearance and bioavailability. Maleate salt solubility impacts absorption; use compartmental modeling to predict plasma concentration-time profiles and correlate with HIF-1α suppression in tissues .
Q. What methodologies assess synergistic effects of Cindunistat with other HIF-1 inhibitors (e.g., Roxadustat)?
Combination index (CI) analysis via the Chou-Talalay method is gold-standard. Test fixed-ratio combinations (e.g., 1:1, 1:2) in hypoxia models and generate isobolograms. Advanced transcriptomic profiling (RNA-seq) can identify non-canonical pathway interactions .
Q. How can computational tools predict off-target effects or toxicity of this compound?
Use molecular docking (AutoDock Vina) to screen against GPCR or kinase libraries. ToxCast/Tox21 databases provide in silico toxicity profiles. Validate predictions with high-content screening (HCS) for organelle-specific stress (e.g., mitochondrial membrane potential assays) .
Methodological Considerations
Q. What pharmacopeial standards apply to this compound formulation development?
USP monographs for maleate salts (e.g., dissolution testing, impurity limits) are critical. For injectables, comply with <1> Injections general chapter for sterility, endotoxin, and particulate matter testing. Reference standards should match USP-grade purity (e.g., ≥98% by HPLC) .
Q. How should researchers validate hypoxia-specific activity of Cindunistat in vivo?
Use bioluminescent HIF-1 reporter mice (e.g., ODD-luciferase models) to non-invasively monitor activity. Correlate with immunohistochemical staining of HIF-1α in tumors or kidneys. Include normoxic controls to confirm oxygen-dependent mechanism .
Q. Notes
- Maleate salt-specific protocols (e.g., counterion exchange) should adhere to ICH Q3A/B guidelines for impurities.
- For advanced PK/PD studies, consult FDA Guidance on preclinical cancer models (2013).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
